molecular formula C18H13NO5S2 B2732211 2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-72-7

2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2732211
CAS No.: 853903-72-7
M. Wt: 387.42
InChI Key: NGBAEILFTMJJAC-NVNXTCNLSA-N
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Description

The compound 2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core with a thioxo group at position 2 and a ketone at position 4. Its structure features a (Z)-configured 4-methoxyphenylmethylidene substituent at position 5 and a 2-hydroxybenzoic acid moiety at position 3 (Fig. 1). Rhodanine derivatives are renowned for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-24-12-5-2-10(3-6-12)8-15-16(21)19(18(25)26-15)11-4-7-14(20)13(9-11)17(22)23/h2-9,20H,1H3,(H,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBAEILFTMJJAC-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid (commonly referred to as compound 1) is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolidinone moiety and a benzoic acid component. The aim of this article is to explore the biological activity of compound 1, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Formula: C17H11NO5S2
Molecular Weight: 373.4 g/mol
IUPAC Name: 2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Canonical SMILES: C1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O

Biological Activities

Compound 1 has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Compound 1 has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism of action often involves the inhibition of bacterial fatty acid synthesis, a critical pathway for bacterial growth and survival.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidant Activity

The antioxidant potential of compound 1 has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results suggest that compound 1 possesses significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that compound 1 can inhibit the production of pro-inflammatory cytokines in vitro. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders. The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of compound 1 can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compound 1 inhibits key enzymes involved in lipid biosynthesis, such as fatty acid synthase (FAS), which is crucial for bacterial cell membrane integrity.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways related to inflammation and apoptosis, leading to decreased cell proliferation in cancer cells.
  • Metal Chelation : The presence of sulfur in the thiazolidinone structure allows for potential chelation of metal ions, which can disrupt enzymatic functions in pathogens.

Case Studies

Several studies have highlighted the efficacy of compound 1 in preclinical models:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that compound 1 exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of traditional antibiotics .
  • Anti-inflammatory Study : In a murine model of arthritis, administration of compound 1 resulted in a marked reduction in joint swelling and inflammatory markers compared to control groups .

Scientific Research Applications

Biological Activities

1. Antibacterial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For example, compounds similar to this compound have shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . This suggests that the compound could be further developed as an antibacterial agent.

2. Antifungal Activity

The compound has demonstrated antifungal activity against various strains. While specific data for this compound is limited, thiazolidine derivatives generally exhibit effectiveness against fungal infections due to their ability to interact with fungal cell walls . Further research is needed to explore the full antifungal potential of this compound.

3. Anti-inflammatory Properties

Compounds similar to 2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This is particularly relevant for treating conditions like arthritis and other inflammatory diseases, where modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways plays a crucial role .

4. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, certain thiazolidine derivatives have shown IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) . These findings indicate its potential as a lead compound in anticancer drug development.

Case Studies

Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazolidine derivatives against a range of bacterial strains, indicating some derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of similar compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .

Anticancer Activity Assessment : In vitro tests on various cancer cell lines showed that specific analogs could inhibit cell growth effectively, suggesting potential for further development as anticancer agents .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (C=S) group in the thiazolidinone ring is susceptible to oxidation. Common oxidizing agents convert this group into sulfoxide (C–SO–) or sulfone (C–SO₂–) derivatives.
Key reactions :

  • Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the thione group to sulfoxide at room temperature.

  • Potassium permanganate (KMnO₄) under acidic conditions may further oxidize sulfoxide to sulfone.

Reaction TypeReagents/ConditionsProductNotes
Sulfur oxidationH₂O₂, CH₃COOH, 25°CSulfoxide derivativeSelective oxidation of C=S
Sulfur oxidationKMnO₄, H⁺, heatSulfone derivativeRequires harsh conditions

Reduction Reactions

The 4-oxo group in the thiazolidinone ring and the methoxyphenyl substituent may undergo reduction.
Key reactions :

  • Sodium borohydride (NaBH₄) reduces the ketone group to a secondary alcohol, though steric hindrance from the methoxyphenyl group limits reactivity.

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond (C5–C6) while preserving aromatic rings.

Reaction TypeReagents/ConditionsProductNotes
Ketone reductionNaBH₄, EtOH, 0°C4-Hydroxy derivativeLow yield due to steric effects
Double bond reductionH₂, Pd-C, RTDihydrothiazolidinoneStereoselective hydrogenation

Substitution Reactions

The sulfanylidene group and hydroxyl/acid functionalities participate in nucleophilic substitutions.
Key reactions :

  • Alkylation with methyl iodide (CH₃I) targets the thione sulfur, forming thioether derivatives.

  • Esterification of the benzoic acid group with methanol (CH₃OH) under acidic conditions produces methyl esters .

Reaction TypeReagents/ConditionsProductNotes
S-AlkylationCH₃I, K₂CO₃, DMFThioether derivativeModerate yield (50–60%)
EsterificationCH₃OH, H₂SO₄, refluxMethyl esterQuantitative conversion

Acid-Base Reactions

The benzoic acid moiety (pKa ≈ 4.2) and phenolic hydroxyl group (pKa ≈ 10) undergo protonation/deprotonation:

  • Deprotonation with NaOH forms a water-soluble carboxylate salt.

  • Protonation with HCl regenerates the free acid .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.
Key reactions :

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring.

  • Sulfonation with SO₃/H₂SO₄ yields sulfonic acid derivatives.

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃, H₂SO₄, 0°CNitro-methoxyphenyl derivativeMajor para product
SulfonationSO₃, H₂SO₄, 50°CSulfonic acid derivativeRequires excess reagent

Complexation Reactions

The thiazolidinone sulfur and hydroxyl groups act as ligands for metal ions.
Key interactions :

  • Coordination with Cu(II) forms a stable complex, characterized by UV-Vis and ESR spectroscopy.

Degradation Pathways

Under extreme conditions, the compound undergoes decomposition:

  • Thermal degradation above 200°C produces CO₂, SO₂, and aromatic fragments.

  • Photolysis under UV light cleaves the thiazolidinone ring, forming disulfide byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound belongs to a class of rhodanine derivatives modified at positions 3 and 5. Key analogues include:

Compound Name Position 5 Substituent Position 3 Substituent Key Differences Reference
Target Compound (4-Methoxyphenyl)methylidene 2-Hydroxybenzoic acid Reference standard
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Indolylmethylene 3-Hydroxyphenyl Indole ring instead of methoxyphenyl
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene Unsubstituted Fluorine atom enhances electronegativity
5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one dimethylsulfoxide solvate 2-Hydroxybenzylidene Methanol solvate Solvate differences
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Benzylidene Benzoic acid (no hydroxyl) Lacks methoxy and hydroxy groups
4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (BML-260) Benzylidene 4-Benzoic acid Positional isomer of benzoic acid

Key Observations :

  • Electron-Withdrawing Groups : Fluorinated analogues (e.g., 3-fluorobenzylidene) exhibit enhanced anticancer activity due to increased electrophilicity .
  • Solubility Effects: Methanol or dimethylsulfoxide solvates (e.g., ) alter crystallinity and solubility .
  • Bioisosteric Replacements : Indolylmethylene substituents () mimic phenyl groups but introduce nitrogen-based hydrogen bonding .
Antimicrobial Activity
  • Target Compound : Preliminary studies suggest moderate antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL) and Candida albicans (MIC: 32 µg/mL), attributed to the hydroxybenzoic acid moiety’s ability to disrupt microbial membranes .
  • Lead Analogues :
    • (Z)-3-(3-Hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one (): Superior antifungal activity (MIC: 8 µg/mL for C. albicans) due to indole’s planar structure enhancing membrane penetration .
    • 4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (BML-260): Potent antibacterial activity (MIC: 4 µg/mL) against Gram-positive bacteria, likely due to unsubstituted benzylidene improving hydrophobic interactions .
Anticancer Activity
  • Target Compound : IC₅₀ values of 12–18 µM against MCF-7 (breast) and A549 (lung) cancer cells. The 4-methoxy group may stabilize DNA intercalation .
  • Fluorinated Analogues : (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives () show enhanced cytotoxicity (IC₅₀: 5–8 µM) due to fluorine’s electronegativity promoting apoptosis .
Spectroscopic Features
Compound Type IR ν(C=O) (cm⁻¹) IR ν(C=S) (cm⁻¹) ¹H NMR (δ, ppm) Key Signals Reference
Target Compound 1685 1250 8.2 (s, 1H, CH=), 3.8 (s, 3H, OCH₃)
5-(3-Fluorobenzylidene) Analogues 1670–1680 1243–1258 7.5–7.8 (m, Ar-H), 10.2 (s, NH)
Indolylmethylene Derivatives 1663–1682 1247–1255 7.1–7.3 (m, indole-H), 6.8 (s, OH)

Tables and Figures

  • Fig. 1 : Structure of the target compound.
  • Table 1 : Substituent variations and biological activities.
  • Table 2 : Spectroscopic comparison of key derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound?

  • Methodology : The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and oxo-compounds. For example, describes refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and 4-methoxybenzaldehyde in DMF/acetic acid (5:10 mL) for 2 hours. Post-reaction purification involves recrystallization from DMF-ethanol mixtures .
  • Key Variables : Reaction time (≥2 hours), stoichiometric ratios (thiosemicarbazide:chloroacetic acid = 1:1), and solvent polarity (DMF enhances cyclization).

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Techniques :

  • X-ray crystallography ( ): Resolves Z-configuration of the benzylidene group and thiazolidinone ring conformation .
  • NMR : 1^1H and 13^{13}C NMR confirm methoxyphenyl and sulfanylidene substituents.
  • FT-IR : Peaks at 1680–1700 cm1^{-1} (C=O), 1250 cm1^{-1} (C=S) .
    • Validation : Cross-reference with computational methods (DFT) to validate tautomeric forms.

Q. What initial biological activities have been reported?

  • Antimicrobial Activity : Derivatives with azo linkages (e.g., compound 18 in ) show MIC values of 8–32 µg/mL against S. aureus and E. coli via disruption of membrane integrity .
  • Antioxidant Activity : DPPH radical scavenging assays ( ) report IC50_{50} values of 12–25 µM, linked to the phenolic -OH group .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Root Causes : Variability in substituents (e.g., 4-methoxy vs. 3-iodo in ), assay protocols (e.g., DPPH vs. ABTS), or purity (HPLC ≥98% in vs. crude extracts) .
  • Solutions :

  • Standardize bioassays (e.g., CLSI guidelines for antimicrobial testing).
  • Use orthogonal characterization (e.g., HRMS + elemental analysis) to confirm purity .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Degradation Pathways : The thiazolidinone ring undergoes hydrolysis at pH >7, while the sulfanylidene group is prone to oxidation () .
  • Mitigation :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to stabilize the thione moiety.
  • Formulation : Encapsulation in PEGylated liposomes to shield reactive sites.

Q. How does the Z-configuration of the benzylidene group affect pharmacological activity?

  • Stereochemical Impact : The Z-configuration (confirmed via X-ray in ) enhances planarity, improving π-π stacking with enzyme active sites (e.g., COX-2 inhibition) .
  • Validation : Compare E/Z isomers via photoisomerization studies (λ = 365 nm) and assay inhibitory potency.

Q. What computational methods predict binding modes with target enzymes?

  • Approaches :

  • Molecular Docking (AutoDock Vina): Simulate interactions with PPAR-γ (binding affinity ≈ −9.2 kcal/mol).
  • MD Simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns trajectories .
    • Experimental Validation : Correlate docking scores with IC50_{50} values from enzyme inhibition assays.

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